Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride is a chemical compound with the molecular formula and a CAS number of 957120-75-1. It belongs to the class of imidazo[1,2-a]pyridine derivatives, which are recognized for their diverse biological activities, including potential applications in medicinal chemistry. This compound is primarily studied for its pharmacological properties and its role in various scientific applications.
The compound can be sourced from various chemical suppliers, including PubChem and Santa Cruz Biotechnology, where it is available for research purposes. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in both organic chemistry and pharmacology.
The synthesis of ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with ethyl chloroacetate or related reagents under acidic or basic conditions.
The molecular weight of ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride is approximately 228.66 g/mol. Its structural representation can be visualized using molecular modeling software or databases like PubChem.
Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of this compound allows it to be utilized in synthesizing other biologically active molecules by modifying its functional groups through established organic chemistry techniques.
The mechanism of action for ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride involves its interaction with specific biological targets within cells. Compounds in this class often exhibit effects on various receptors and enzymes.
Research indicates that these compounds may modulate pathways involved in inflammation and pain response, although specific pathways for ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride require further investigation to elucidate its precise biochemical interactions.
Relevant safety data indicates that exposure may cause skin and eye irritation; therefore, appropriate laboratory safety measures should be employed when handling this compound .
Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride has several applications in scientific research:
Research continues to explore the full scope of applications for this compound within pharmaceutical development and related fields.
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its broad-spectrum biological activity and favorable drug-like properties. Historically, this bicyclic 5-6 heterocycle gained prominence through commercial drugs like Zolpidem (sedative-hypnotic), Olprinone (cardiotonic), and Soraprazan (acid-reducing agent), demonstrating its therapeutic versatility [3]. The resurgence of tuberculosis (TB) drug discovery in the early 21st century, driven by the World Health Organization's urgent call for novel agents against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), positioned this scaffold as a critical pharmacophore. The 2021 global TB mortality rate of 1.6 million deaths underscored the imperative for innovative chemotherapeutic approaches, leading to intensified exploration of imidazo[1,2-a]pyridine derivatives as next-generation anti-mycobacterial agents [6]. Their synthetic accessibility and capacity for diverse substitutions enabled rapid generation of structure-activity relationship (SAR) data, accelerating lead optimization campaigns against Mycobacterium tuberculosis (Mtb).
Carboxylate-functionalized imidazo[1,2-a]pyridines serve as pivotal intermediates for constructing potent bioactive molecules, particularly through amide bond formation. The 7-carboxylate positional isomer (exemplified by ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride) demonstrates distinct advantages in anti-TB activity profiles compared to other regioisomers:
Table 1: Core Properties of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate Hydrochloride
Property | Value | Source |
---|---|---|
CAS Registry Number | 957120-75-1 | [5] |
Molecular Formula | C₁₀H₁₁ClN₂O₂ | [1] [5] |
Molecular Weight | 226.66 g/mol | [5] |
SMILES | O=C(C1=CC2=NC=CN2C=C1)OCC.[H]Cl | [5] |
Storage Conditions | Sealed, dry, room temperature | [5] |
The carboxylic acid precursor (imidazo[1,2-a]pyridine-7-carboxylic acid, CAS 648423-85-2) serves as a key building block synthesized via cyclization of 2-aminopyridine with ethyl 2-chloroacetoacetate followed by saponification [7] [9]. This intermediate undergoes EDC-mediated coupling to generate carboxamide derivatives with exceptional anti-TB potency. SAR studies reveal that 7-substituted derivatives exhibit superior activity over 6- or 8-substituted isomers. For instance, compound 18 (7-methyl-6-fluoro derivative) displayed MIC values of 0.004 μM against Mtb H37Rv, surpassing the clinical candidate PA-824 by nearly 10-fold and outperforming its 8-methyl analogue (MIC = 0.1 μM) by 25-fold [2]. The strategic placement of the carboxylate at the 7-position enables optimal interactions with the mycobacterial target while allowing peripheral modifications to fine-tune lipophilicity and solubility.
Table 2: Comparative Anti-TB Activity of Selected Imidazo[1,2-a]pyridine Carboxylate Derivatives
Compound | Substituent Position | MIC vs Mtb H37Rv (μM) | cLogP | Potency vs PA-824 |
---|---|---|---|---|
5 | 7-methyl | 0.2 | 3.60 | ~3x more potent |
9 | 6-methyl | 0.006 | 3.60 | ~100x more potent |
18 | 7-methyl-6-fluoro | 0.004 | 5.84 | ~150x more potent |
19 | 8-methyl | 0.1 | 5.84 | ~6x more potent |
PA-824* | N/A | 0.6 | 2.80 | Reference |
*Clinical candidate control [2]
Ethyl ester prodrug modifications of imidazo[1,2-a]pyridine-7-carboxylic acids serve dual purposes: enhancing membrane permeability and improving metabolic stability. The ethyl ester group in compounds like ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride provides optimal lipophilicity (experimental logP ≈ 2.5-3.5) for passive diffusion across mycobacterial cell envelopes, while remaining amenable to enzymatic hydrolysis in vivo to release the active acid metabolite [5] [9]. This design strategy proved critical in overcoming the pharmacokinetic limitations observed in early carboxylic acid derivatives, which exhibited poor oral bioavailability due to high polarity.
Pharmacokinetic studies of advanced analogues (e.g., compound 18 ethyl ester derivative) in male mice demonstrated excellent plasma exposure following oral administration, with Cmax values exceeding 1.5 μg/mL and bioavailability >60% [2]. The ethyl ester’s moderate size balances steric bulk for target engagement and minimal molecular weight penalty (MW increase ≈ 28 g/mol vs acid). Additionally, the hydrochloride salt form (as used in ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride) enhances aqueous solubility (>5 mg/mL in buffered solutions) and crystallinity for purification, addressing formulation challenges common to lipophilic heterocycles [5]. Stability studies indicate intact ethyl esters withstand gastric pH conditions, enabling targeted release in intestinal tissues where esterase concentrations facilitate efficient conversion to active acids.
Table 3: Pharmacokinetic Advantages of Ethyl Ester Prodrug Strategy
Parameter | Carboxylic Acid Form | Ethyl Ester Prodrug | Pharmacokinetic Impact |
---|---|---|---|
logD (pH 7.4) | 0.8-1.5 | 2.5-3.5 | ↑ Intestinal permeability |
Aqueous Solubility | High (>10 mM) | Moderate (1-5 mM) | Balanced absorption profile |
Metabolic Stability | Phase II conjugation | Esterase hydrolysis | Controlled activation, ↑ half-life |
Crystallinity | Variable | High | ↑ Purification yield, formulation options |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: